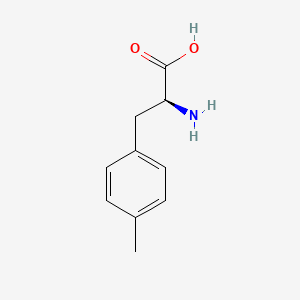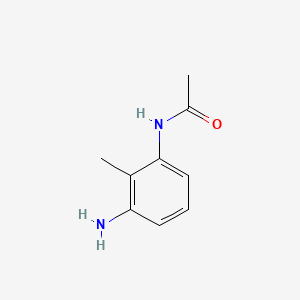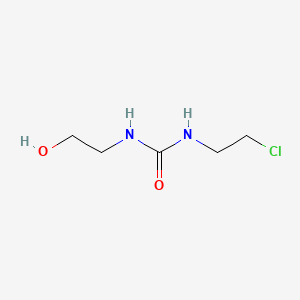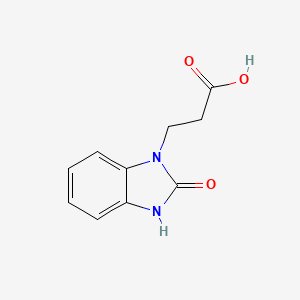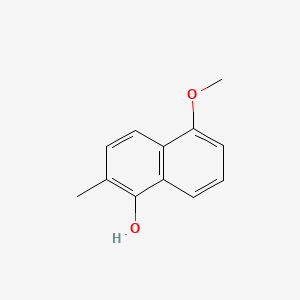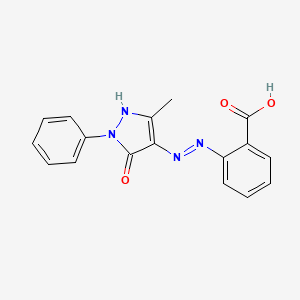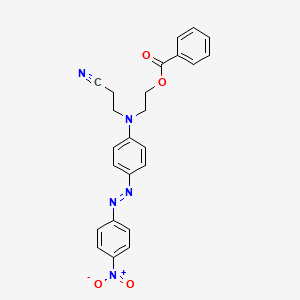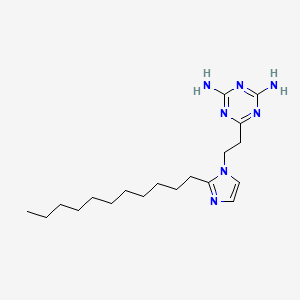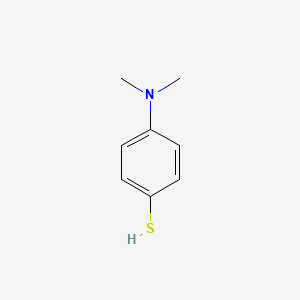
4-(ジメチルアミノ)チオフェノール
概要
説明
4-(Dimethylamino)thiophenol is an organic compound with the molecular formula C8H11NSThis compound is characterized by the presence of a dimethylamino group attached to a thiophenol ring, which imparts unique chemical properties and reactivity .
科学的研究の応用
4-(Dimethylamino)thiophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
It’s known that thiophenols, in general, are often utilized as intermediates in the manufacture of fine chemicals .
Mode of Action
A related compound, (2e,4e)-5-(4-(dimethylamino)phenyl)-1-(2-(2,4dinitrophenoxy)phenyl)penta-2,4-dien-1-one (daph-dnp), has been studied for its interaction with thiophenols . The DNP group plays an important role in charge transfer excitation. Due to the typical donor-excited photo-induced electron transfer (d-PET) process, DAPH-DNP has fluorescence quenching behavior .
Biochemical Pathways
In the case of daph-dnp, after the thiolysis reaction between daph-dnp and thiophenol, the hydroxyl group is released, and daph is generated with the reaction showing strong fluorescence .
Result of Action
The related compound daph-dnp shows strong fluorescence after the thiolysis reaction with thiophenol .
生化学分析
Biochemical Properties
4-(Dimethylamino)thiophenol plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, 4-(Dimethylamino)thiophenol can form complexes with metal ions, which can influence the activity of metalloenzymes. The compound’s thiol group allows it to participate in redox reactions, making it a valuable tool in studying oxidative stress and related biochemical pathways .
Cellular Effects
4-(Dimethylamino)thiophenol has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction, thereby affecting downstream cellular responses. Additionally, 4-(Dimethylamino)thiophenol can impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)thiophenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, 4-(Dimethylamino)thiophenol can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. This can lead to changes in the transcriptional activity of target genes, affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dimethylamino)thiophenol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-(Dimethylamino)thiophenol can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(Dimethylamino)thiophenol can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(Dimethylamino)thiophenol can result in toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are important for determining the compound’s safety and efficacy in experimental settings .
Transport and Distribution
Within cells and tissues, 4-(Dimethylamino)thiophenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can be taken up by cells through specific transporters, allowing it to reach its target sites. Additionally, binding proteins can facilitate the transport and distribution of 4-(Dimethylamino)thiophenol within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)thiophenol can be synthesized through several methods. One common approach involves the reaction of 4-nitrothiophenol with dimethylamine under reducing conditions. The reduction of the nitro group to an amino group is typically achieved using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of 4-(Dimethylamino)thiophenol often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
4-(Dimethylamino)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated compounds.
類似化合物との比較
Similar Compounds
- 4-Aminothiophenol
- Thiophenol
- 4-(Trifluoromethyl)thiophenol
- 4-Methylbenzenethiol
- 4-Mercaptobenzoic acid
Uniqueness
4-(Dimethylamino)thiophenol is unique due to the presence of both a dimethylamino group and a thiol group on the aromatic ring. This combination imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .
特性
IUPAC Name |
4-(dimethylamino)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBRHXGVPVYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197795 | |
| Record name | Benzenethiol, p-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-22-9 | |
| Record name | 4-(Dimethylamino)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, p-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenethiol, p-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(dimethylamino)benzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Dimethylamino)thiophenol (4-DMATP) enhance the efficiency of QLEDs?
A1: 4-DMATP, along with other thiophenol derivatives like thiophenol (TP) and 4-methylthiophenol (4-MTP), possesses a negative dipole moment. [] When incorporated into quantum dots (QDs), this negative dipole moment leads to an upshift in the valence band maximum (VBM) of the QDs. [] This reduces the energy gap between the VBM and the highest occupied molecular orbital (HOMO) level of the hole transport layer, facilitating more efficient hole injection. [] This improved charge balance within the QLED results in enhanced device efficiency. []
Q2: What is the impact of 4-DMATP on the performance of all-solution-processed inverted-structure QLEDs?
A2: Incorporating 4-DMATP as a ligand in all-solution-processed inverted-structure QLEDs significantly enhances their performance. [] Devices utilizing 4-DMATP exhibit a remarkable maximum luminance of 106,400 cd m−2, a maximum current efficiency of 98.2 cd A−1, and an external quantum efficiency (EQE) of 24.8%. [] This EQE represents the highest reported value for this type of QLED structure. [] Compared to QLEDs using traditional organic ligands like oleic acid (OA), 4-DMATP leads to a nearly 3-fold improvement in maximum luminance, a 1.57-fold improvement in maximum current efficiency, and a 1.54-fold improvement in EQE. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


